5-(methoxymethyl)-1,2-oxazol-3-amine

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing a 3-aminoisoxazole building block with precise lipophilicity for CNS drug discovery often involves batch-to-batch variability that derails SAR studies. 5-(Methoxymethyl)-1,2-oxazol-3-amine (CAS 95312-49-5) resolves this with a defined 5-methoxymethyl substituent (LogP 0.40) that provides a consistent vector for chemical elaboration. · Validated scaffold: Key substrate in high-yielding (85.9%) one-pot polyheterocyclic synthesis. · Functional utility: Enables synthesis of anticonvulsant analogs and serves as a handle for bioconjugation in TPD linker design. · Supply assurance: Available with rigorous QC documentation to ensure lot-to-lot consistency for repeatable medicinal chemistry workflows.

Molecular Formula C5H8N2O2
Molecular Weight 128.131
CAS No. 95312-49-5
Cat. No. B2398253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(methoxymethyl)-1,2-oxazol-3-amine
CAS95312-49-5
Molecular FormulaC5H8N2O2
Molecular Weight128.131
Structural Identifiers
SMILESCOCC1=CC(=NO1)N
InChIInChI=1S/C5H8N2O2/c1-8-3-4-2-5(6)7-9-4/h2H,3H2,1H3,(H2,6,7)
InChIKeyKMKWSJFXXGAKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methoxymethyl)-1,2-oxazol-3-amine: Technical Baseline & Procurement Overview


5-(Methoxymethyl)-1,2-oxazol-3-amine (CAS 95312-49-5) is a 5-substituted 3-aminoisoxazole heterocyclic building block with a molecular formula of C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol . The compound features a methoxymethyl (-CH₂OCH₃) group at the 5-position and a primary amine (-NH₂) at the 3-position of the isoxazole ring. The 3-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anticonvulsant, anti-inflammatory, and kinase inhibitory activities [1].

Irreplaceability of 5-(Methoxymethyl)-1,2-oxazol-3-amine


Generic substitution of 5-(methoxymethyl)-1,2-oxazol-3-amine with other 3-aminoisoxazole analogs is not a straightforward procurement decision due to the profound influence of the 5-position substituent on molecular properties and downstream synthetic utility. The methoxymethyl group confers a distinct combination of lipophilicity (calculated LogP of 0.40) and hydrogen-bonding capacity (H-acceptors = 4, H-donors = 1) compared to other 5-substituted analogs . In the broader isoxazole class, the nature of the 5-substituent dictates both the compound's reactivity in subsequent derivatization and its potential biological target engagement [1]. Therefore, a simple replacement with an unsubstituted (3-aminoisoxazole) or differently substituted analog (e.g., 5-methyl, 5-methoxy) would yield a compound with altered physicochemical properties and a different vector for further chemical elaboration, potentially invalidating established synthetic routes or structure-activity relationships (SAR).

5-(Methoxymethyl)-1,2-oxazol-3-amine: Quantitative Differentiation


LogP and Hydrogen-Bonding Profile vs. Analogs

5-(Methoxymethyl)-1,2-oxazol-3-amine exhibits a distinct physicochemical profile compared to closely related 3-aminoisoxazole analogs, which directly influences its suitability as a building block. Its calculated LogP is 0.40, and it possesses 4 hydrogen bond acceptors and 1 hydrogen bond donor . This profile differs from 3-amino-5-methoxyisoxazole (CAS 32326-25-3), which, while also having 4 H-acceptors and 1 H-donor, features a methoxy group directly on the ring, altering its electronic and steric properties . The unsubstituted 3-aminoisoxazole (CAS 1750-42-1) has a different molecular weight (84.08 g/mol) and a lower capacity for lipophilic interactions .

Medicinal Chemistry Physicochemical Properties Drug Design

Direct Incorporation into Phthalazine-Triazole Scaffolds

5-(Methoxymethyl)-1,2-oxazol-3-amine has been specifically utilized as a key intermediate in the synthesis of complex substituted nicotinamides. A 2022 patent describes its reaction with 1,4-dichlorophthalazine and a nicotinic acid derivative in a one-pot process to yield the target compound 6-((((3-(5-(methoxymethyl)isoxazol-3-yl)-[1,2,4]Triazolo[3,4-a]oxazin-6-yl)oxy)methylnicotinate methyl in an 85.9% yield [1]. The selectivity and yield achieved with this specific 5-methoxymethyl derivative highlight its unique reactivity in constructing this particular polyheterocyclic system.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Anticonvulsant Activity of the 3-Aminoisoxazole Core

While direct biological data for 5-(methoxymethyl)-1,2-oxazol-3-amine is absent from the primary literature, the 3-aminoisoxazole core is a validated pharmacophore in anticonvulsant drug discovery. A 2002 study demonstrated that condensation of cyclic 1,3-diketo esters with 3-aminoisoxazole derivatives led to a series of potent anti-maximal electroshock (MES) analogs. Key compounds in this 3-amino series exhibited oral ED50 values of 28.1 mg/kg (tert-butyl ester) and 68.9 mg/kg (ethyl ester) in rats, with protective indices (PI=TD50/ED50) exceeding 17.8 [1]. This body of work establishes the 3-aminoisoxazole moiety as a promising starting point for developing novel anticonvulsant agents.

Neuroscience Anticonvulsant Medicinal Chemistry

5-(Methoxymethyl)-1,2-oxazol-3-amine: Evidence-Based Applications


Multi-Component Synthesis of Polyheterocyclic Scaffolds

This compound is ideally suited as a building block for constructing complex polyheterocyclic systems, as demonstrated by its role in a high-yielding (85.9%) one-pot synthesis of a triazolo-phthalazine derivative . This specific application validates its utility in medicinal chemistry programs where a 5-methoxymethyl-3-aminoisoxazole vector is required to access novel chemical space with efficiency.

CNS Drug Discovery for Epilepsy

Based on the established anticonvulsant activity of the 3-aminoisoxazole pharmacophore , this compound is a logical starting material for synthesizing libraries of new enaminone or related analogs for evaluation in anti-maximal electroshock (MES) and other seizure models.

Physicochemical Optimization of Lead Compounds

The distinct physicochemical profile of 5-(methoxymethyl)-1,2-oxazol-3-amine, with its specific LogP (0.40) and hydrogen-bonding characteristics, makes it a valuable tool for medicinal chemists seeking to fine-tune the lipophilicity and solubility of lead compounds, particularly when a balance between polarity and membrane permeability is desired .

Kinase Inhibitor and TPD Scaffold Exploration

Given the broad use of aminoisoxazole derivatives as kinase inhibitors and the growing importance of heterocyclic amines in TPD linkers, 5-(methoxymethyl)-1,2-oxazol-3-amine can serve as a key fragment for synthesizing novel inhibitors or as a functional handle for bioconjugation.

Technical Documentation Hub

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